molecular formula C18H28INO3 B563905 N-[(4-hydroxy-2-iodo-3-methoxyphenyl)methyl]-8-methylnonanamide CAS No. 1177195-52-6

N-[(4-hydroxy-2-iodo-3-methoxyphenyl)methyl]-8-methylnonanamide

Cat. No.: B563905
CAS No.: 1177195-52-6
M. Wt: 433.33
InChI Key: WPVUDCLXIKWQHK-UHFFFAOYSA-N
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Description

N-[(4-hydroxy-2-iodo-3-methoxyphenyl)methyl]-8-methylnonanamide is an organic compound with a complex structure that includes a phenyl ring substituted with hydroxy, iodo, and methoxy groups, and an amide linkage to a nonane chain

Scientific Research Applications

N-[(4-hydroxy-2-iodo-3-methoxyphenyl)methyl]-8-methylnonanamide has several scientific research applications:

Mechanism of Action

Target of Action

The primary target of N-[(4-hydroxy-2-iodo-3-methoxyphenyl)methyl]-8-methyl-nonanamide is the vanilloid receptor 1 (VR1) , also known as the transient receptor potential vanilloid 1 (TRPV1) . This receptor is a heat-activated ion channel that plays a crucial role in the perception of pain.

Mode of Action

N-[(4-hydroxy-2-iodo-3-methoxyphenyl)methyl]-8-methyl-nonanamide interacts with its target, the VR1 receptor, by acting as an antagonist . This means it binds to the receptor and inhibits its activation, thereby blocking the transmission of pain signals.

Pharmacokinetics

As a lipid-soluble compound , it is likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would be expected to follow typical pathways for similar organic compounds.

Result of Action

By acting as an antagonist at the VR1 receptor, N-[(4-hydroxy-2-iodo-3-methoxyphenyl)methyl]-8-methyl-nonanamide can inhibit the transmission of pain signals. This results in a reduction in the perception of pain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-hydroxy-2-iodo-3-methoxyphenyl)methyl]-8-methylnonanamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The specific conditions, such as the choice of solvent and temperature, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-hydroxy-2-iodo-3-methoxyphenyl)methyl]-8-methylnonanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The iodo group can be reduced to a hydrogen atom.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the iodo group can result in the formation of a hydrocarbon.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and the length of its nonane chain. This unique structure can impart distinct chemical and biological properties, making it valuable for specialized applications.

Properties

IUPAC Name

N-[(4-hydroxy-2-iodo-3-methoxyphenyl)methyl]-8-methylnonanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28INO3/c1-13(2)8-6-4-5-7-9-16(22)20-12-14-10-11-15(21)18(23-3)17(14)19/h10-11,13,21H,4-9,12H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTXXMZFQBWCRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCC(=O)NCC1=C(C(=C(C=C1)O)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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